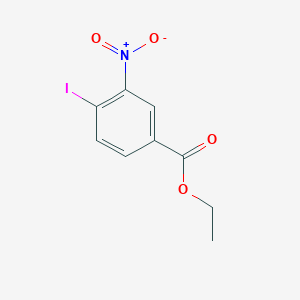
间苯二酚-13C6
概述
描述
Resorcinol-13C6 is a variant of resorcinol where all the carbon atoms are replaced by carbon-13 isotopes . It has the molecular formula 13C6H6O2 .
Synthesis Analysis
The synthesis of resorcinol derivatives has been studied, with high yield being a key focus . The precursor material used in these studies could potentially be adapted for the synthesis of Resorcinol-13C6 .
Molecular Structure Analysis
Resorcinol-13C6 has a molecular weight of 116.067 g/mol . Its structure has been analyzed using quantum mechanical calculations and spectroscopic techniques . These studies have provided insights into the stationary points (transition states and intermediate species) leading to the formation of the dimer .
Chemical Reactions Analysis
The oxidation of resorcinol, which would also apply to Resorcinol-13C6, is a complex process. Studies have shown that resorcinol undergoes a 1H+ 1e oxidation at pH < pKa1 and a 1e oxidation at pH > pKa2 to form radicals . These radicals then readily react to form dimers/polymers deposited on the electrode surface .
Physical And Chemical Properties Analysis
Resorcinol-13C6 has a density of 1.3±0.1 g/cm3 and a molar refractivity of 30.0±0.3 cm3 . Its surface tension is 57.2±3.0 dyne/cm and its molar volume is 86.3±3.0 cm3 .
科学研究应用
同位素丰度比分析
使用气相色谱-质谱 (GC-MS) 技术对间苯二酚-13C6 进行同位素丰度比分析,已在农业、食品真实性、生物化学、代谢和医学研究等领域显示出重要的应用。一项研究表明,生物场能量对间苯二酚-13C6 的处理可以改变其同位素丰度比,表明物理化学性质可能发生改变,这对于制药和化学工业合成各种化合物可能很有价值 (Trivedi 等,2016)。
物理、光谱和热性质表征
另一个应用涉及对间苯二酚-13C6 进行生物场处理,以研究其物理、光谱和热性质的变化。这项研究表明,这种处理可以显着减小微晶尺寸,可能改善局部制剂中的铺展性和生物利用度,并在用作中间体时提高反应速率 (Trivedi 等,2015)。
环境和职业接触
芬兰对间苯二酚-13C6 的环境和职业接触的研究评估了各种环境中的接触水平,包括美发工作和橡胶制品制造。这项研究深入了解了非职业接触志愿者的间苯二酚-13C6 背景暴露水平,并强调了监测此类暴露以减轻潜在健康风险的重要性 (Porras 等,2018)。
水样伏安法测定
开发了一种使用铁 (III) 掺杂沸石-石墨复合改性玻碳电极选择性伏安法测定水样中间苯二酚-13C6 的方法,证明了监测环境污染的潜力。这项研究强调了对水中间苯二酚-13C6 等酚类化合物进行选择性和灵敏检测方法的重要性,以确保环境安全和符合监管标准 (Amare & Begashaw,2019)。
安全和危害
Resorcinol, which Resorcinol-13C6 is based on, is considered hazardous. Inhalation of vapors or dust can cause irritation of the respiratory tract . Ingestion can cause burns of mucous membranes, severe diarrhea, pallor, sweating, weakness, headache, dizziness, tinnitus, shock, and severe convulsions . It may also cause siderosis of the spleen and tubular injury to the kidney .
未来方向
While specific future directions for Resorcinol-13C6 were not found in the retrieved sources, research into resorcinol and its derivatives continues to be an active field. This includes studies into the synthesis of new resorcinol derivatives , the analysis of its molecular structure , and the investigation of its chemical reactions .
属性
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLBKRAJCXXBS-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475481 | |
| Record name | Resorcinol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resorcinol-13C6 | |
CAS RN |
953390-31-3 | |
| Record name | Resorcinol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details























Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

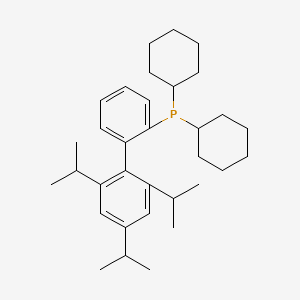
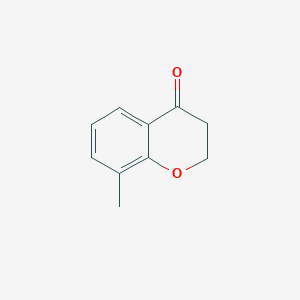
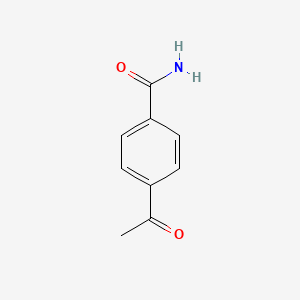
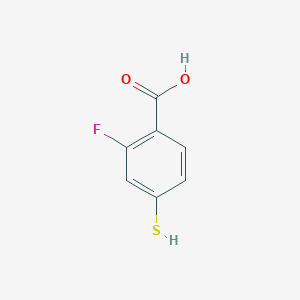
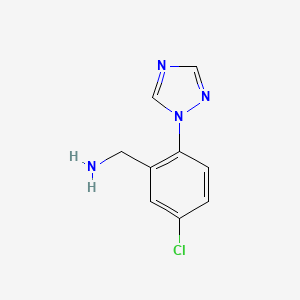
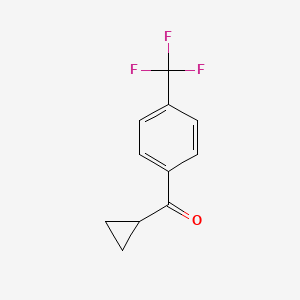
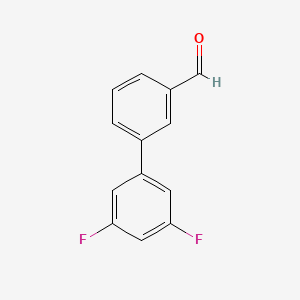
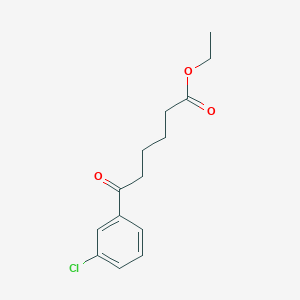
![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)
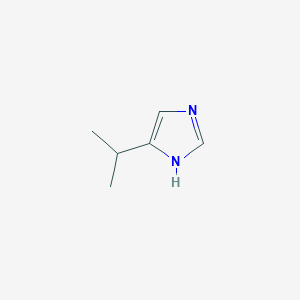
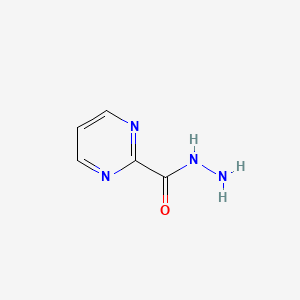
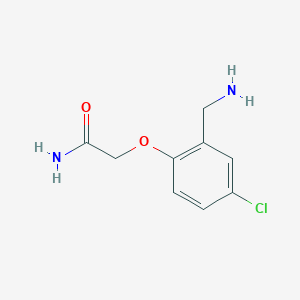
![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)
